7-Methylcamptothecin

Vue d'ensemble

Description

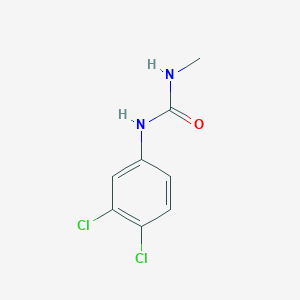

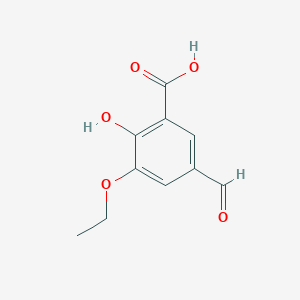

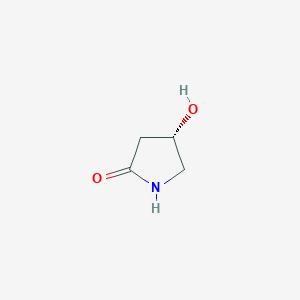

7-Methylcamptothecin is a chemical substance with the molecular formula C21H18N2O4 . It is a decided structure and is a derivative of camptothecin , a natural plant alkaloid .

Synthesis Analysis

The synthesis of camptothecin derivatives, including 7-Methylcamptothecin, has been a focus of research due to their potent antitumor activities . The synthesis involves the construction of better drugs, prodrugs, and new forms of administration . A platform for the synthesis, analysis, and testing of new compounds has been developed, which may one day treat cancer .Molecular Structure Analysis

The molecular structure of 7-Methylcamptothecin is crucial to its function. The structure of camptothecin, from which 7-Methylcamptothecin is derived, has been determined using a combination of NMR and X-ray approach . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines .Chemical Reactions Analysis

Camptothecin and its derivatives exhibit a unique mechanism of action involving inhibition of topoisomerase I, which leads to the interruption of cell division processes . Monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods .Applications De Recherche Scientifique

Anticancer Therapeutics

7-Methylcamptothecin: is a derivative of camptothecin, which is known for its potent anticancer properties. It functions by inhibiting topoisomerase I , an enzyme crucial for DNA replication and cell division . This inhibition leads to the interruption of cell division processes, making it a valuable compound in the development of anticancer drugs.

Antiviral Agents

Research has indicated that camptothecin derivatives also exhibit antiviral activities . The unique mechanism of action of 7-Methylcamptothecin may contribute to the development of new antiviral drugs that can interfere with viral DNA replication processes .

Antibacterial Applications

The antibacterial potential of 7-Methylcamptothecin stems from its ability to disrupt bacterial DNA processes. This could lead to the synthesis of new antibacterial agents, especially for drug-resistant strains .

Antipsoriasis Treatment

Psoriasis is a chronic skin condition, and 7-Methylcamptothecin could offer a novel approach to treatment by affecting the DNA replication of rapidly dividing skin cells, thereby reducing the rate of cell turnover .

Antirheumatic Drug Development

As an antirheumatic, 7-Methylcamptothecin could be used to develop drugs that target the DNA replication of cells involved in the inflammatory process, providing relief for conditions like rheumatoid arthritis .

Antispasmodic Uses

The compound’s ability to influence smooth muscle cell division may lend itself to the development of antispasmodic medications, potentially offering a new avenue for treating conditions such as irritable bowel syndrome .

Neuroprotective Properties

7-Methylcamptothecin: may have neuroprotective effects due to its impact on neuronal cell DNA replication, which could be beneficial in treating neurodegenerative diseases .

Antimalarial Activity

The unique action of 7-Methylcamptothecin on DNA replication also makes it a candidate for antimalarial drug development, targeting the replication of Plasmodium parasites .

Safety And Hazards

Safety data sheets suggest that dust formation should be avoided and that the substance should not be inhaled or come into contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and store the substance in a well-ventilated place with the container tightly closed .

Orientations Futures

Research is ongoing to improve the antitumor efficacy of camptothecin and its derivatives, including 7-Methylcamptothecin . Efforts are being made to overcome the limitations of camptothecin, such as its low solubility and rapid inactivation . The development of more active and water-soluble derivatives is a key area of focus .

Propriétés

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c1-3-21(26)15-8-17-18-13(11(2)12-6-4-5-7-16(12)22-18)9-23(17)19(24)14(15)10-27-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCMSKXVQYEFOZ-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430915 | |

| Record name | 7-Methylcamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methylcamptothecin | |

CAS RN |

78287-26-0 | |

| Record name | 7-Methylcamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B119324.png)

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B119340.png)